molecular formula C17H15N3O2 B14489532 1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) CAS No. 63234-35-5

1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)

Katalognummer: B14489532
CAS-Nummer: 63234-35-5
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: IRRBRIWMYCWHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core with phenyl and ethanone substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) typically involves the reaction of pyrazine derivatives with appropriate phenyl and ethanone precursors. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder . The reaction mixture is refluxed until complete conversion is observed, followed by purification through recrystallization from methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-b]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is unique due to its specific combination of phenyl and ethanone substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63234-35-5

Molekularformel

C17H15N3O2

Molekulargewicht

293.32 g/mol

IUPAC-Name

1-(4-acetyl-3-phenylpyrido[2,3-b]pyrazin-1-yl)ethanone

InChI

InChI=1S/C17H15N3O2/c1-12(21)19-11-16(14-7-4-3-5-8-14)20(13(2)22)17-15(19)9-6-10-18-17/h3-11H,1-2H3

InChI-Schlüssel

IRRBRIWMYCWHDB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=C(N(C2=C1C=CC=N2)C(=O)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.